molecular formula C12H25NO3 B7408546 butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate

butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate

Cat. No.: B7408546
M. Wt: 231.33 g/mol
InChI Key: PYNQDFSDDCNQKZ-UHFFFAOYSA-N
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Description

Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 4-hydroxy-2,2-dimethylpentyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate typically involves the reaction of butan-2-ylamine with 4-hydroxy-2,2-dimethylpentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as crystallization or distillation, to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate: Unique due to its specific structure and functional groups.

    Other Carbamates: Include compounds like methyl carbamate and ethyl carbamate, which have different alkyl groups attached to the carbamate moiety.

Uniqueness

This compound is unique due to its combination of a butan-2-yl group and a 4-hydroxy-2,2-dimethylpentyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-6-10(3)16-11(15)13-8-12(4,5)7-9(2)14/h9-10,14H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNQDFSDDCNQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)NCC(C)(C)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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